molecular formula C7H6F3IN2S B14058856 1-(4-Iodo-2-(trifluoromethylthio)phenyl)hydrazine

1-(4-Iodo-2-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14058856
M. Wt: 334.10 g/mol
InChI Key: CGMLEQIRSFIHMM-UHFFFAOYSA-N
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Description

1-(4-Iodo-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F3IN2S and a molecular weight of 334.1 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Iodo-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 4-iodo-2-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Iodo-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various organometallic reagents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Iodo-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the design of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, its trifluoromethylthio group can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

1-(4-Iodo-2-(trifluoromethylthio)phenyl)hydrazine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H6F3IN2S

Molecular Weight

334.10 g/mol

IUPAC Name

[4-iodo-2-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F3IN2S/c8-7(9,10)14-6-3-4(11)1-2-5(6)13-12/h1-3,13H,12H2

InChI Key

CGMLEQIRSFIHMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)SC(F)(F)F)NN

Origin of Product

United States

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